molecular formula C21H34O2 B14165786 Methyl 8-pimaren-18-oate CAS No. 33952-78-2

Methyl 8-pimaren-18-oate

Cat. No.: B14165786
CAS No.: 33952-78-2
M. Wt: 318.5 g/mol
InChI Key: LZUSHGHGVLPXFI-UHFFFAOYSA-N
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Description

Methyl 8-pimaren-18-oate is a chemical compound with the molecular formula C21H34O2. It is a methyl ester derivative of pimaric acid, a naturally occurring diterpene. This compound is known for its presence in various essential oils and has been studied for its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-pimaren-18-oate typically involves the esterification of pimaric acid. This process can be achieved through the reaction of pimaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-pimaren-18-oate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 8-pimaren-18-oate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 8-pimaren-18-oate can be compared with other similar compounds such as:

These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

33952-78-2

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

methyl 7-ethyl-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate

InChI

InChI=1S/C21H34O2/c1-6-19(2)13-10-16-15(14-19)8-9-17-20(16,3)11-7-12-21(17,4)18(22)23-5/h17H,6-14H2,1-5H3

InChI Key

LZUSHGHGVLPXFI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)OC)C)C

Origin of Product

United States

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